molecular formula C8H12OS B8424321 3-(2-Methoxy-ethyl)-2-methyl-thiophene

3-(2-Methoxy-ethyl)-2-methyl-thiophene

Cat. No. B8424321
M. Wt: 156.25 g/mol
InChI Key: LDYYAEQWKJPEPL-UHFFFAOYSA-N
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Patent
US07973051B2

Procedure details

To a suspension of NaOtBu (3.00 g, 31.3 mmol) in THF (25 mL) was added the above prepared 2-(2-methyl-thiophen-3-yl)-ethanol (3.56 g, 25 mmol) and then methyl iodide (2.34 mL, 37.5 mmol). After stirring at rt for 1 h the reaction mixture was diluted with TBME (150 mL) and washed with 0.5M HCl (50 mL), 0.1M Na2S2O3 (50 mL) and 10% brine. The aqueous layers were extracted with TBME (50 mL) and the combined organic layers were dried (Na2SO4) and evaporated affording 3.78 g (96.7%, GC 96.0%) crude product as a yellow oil which was used without purification in the next step.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step Two
Quantity
2.34 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]C([O-])(C)C.[Na+].[CH3:7][C:8]1[S:9][CH:10]=[CH:11][C:12]=1[CH2:13][CH2:14][OH:15].CI>C1COCC1.CC(OC)(C)C>[CH3:1][O:15][CH2:14][CH2:13][C:12]1[CH:11]=[CH:10][S:9][C:8]=1[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.56 g
Type
reactant
Smiles
CC=1SC=CC1CCO
Step Three
Name
Quantity
2.34 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 1 h the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added the
WASH
Type
WASH
Details
washed with 0.5M HCl (50 mL), 0.1M Na2S2O3 (50 mL) and 10% brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted with TBME (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
affording 3.78 g (96.7%, GC 96.0%) crude product as a yellow oil which
CUSTOM
Type
CUSTOM
Details
was used without purification in the next step

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COCCC1=C(SC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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